Phenyltri-m-tolylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyltri-m-tolylsilane is an organosilicon compound with the chemical formula C27H26Si. It is known for its unique structure, where a silicon atom is bonded to one phenyl group and three m-tolyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyltri-m-tolylsilane can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with trichlorosilane, followed by the addition of m-tolylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal catalysts to enhance the reaction efficiency. Catalysts such as platinum or palladium are commonly used to facilitate the hydrosilylation process, where hydrosilanes react with aromatic compounds under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyltri-m-tolylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silanes.
Substitution: The aromatic groups in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Phenyltri-m-tolylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and ceramics.
Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals.
Industry: this compound is utilized in the production of high-performance coatings and adhesives
Wirkmechanismus
The mechanism of action of phenyltri-m-tolylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. This property is exploited in materials science to create durable and heat-resistant materials. Additionally, the aromatic groups in the compound can participate in π-π interactions, enhancing its reactivity in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Phenyltri-m-tolylsilane can be compared with other organosilicon compounds such as:
Phenyltrimethylsilane: Similar structure but with methyl groups instead of m-tolyl groups.
Phenyltriethoxysilane: Contains ethoxy groups, making it more reactive in hydrolysis reactions.
Triphenylsilane: Lacks the m-tolyl groups, resulting in different reactivity and applications.
Uniqueness: this compound’s unique combination of phenyl and m-tolyl groups provides it with distinct chemical properties, making it suitable for specialized applications in materials science and organic synthesis .
Eigenschaften
Molekularformel |
C27H26Si |
---|---|
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
tris(3-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C27H26Si/c1-21-10-7-15-25(18-21)28(24-13-5-4-6-14-24,26-16-8-11-22(2)19-26)27-17-9-12-23(3)20-27/h4-20H,1-3H3 |
InChI-Schlüssel |
KOFCRNNYNLKEOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.